Product packaging for 6-Bromo-8-ethoxyimidazo[1,2-a]pyridine(Cat. No.:)

6-Bromo-8-ethoxyimidazo[1,2-a]pyridine

Cat. No.: B8330005
M. Wt: 241.08 g/mol
InChI Key: PESDESBIYYUFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-8-ethoxyimidazo[1,2-a]pyridine is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of targeted anti-cancer therapies. Its core structure is based on the imidazo[1,2-a]pyridine scaffold, which is recognized as a privileged structure in drug discovery for its ability to interact with a variety of biological targets . Compounds featuring this scaffold are frequently explored as inhibitors of key oncogenic signaling pathways . The primary research value of this compound lies in its potential as a key building block for the synthesis of more complex molecules. The bromine atom at the 6-position serves as a versatile handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to introduce diverse aromatic and heteroaromatic groups . This enables the creation of compound libraries for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Simultaneously, the ethoxy group at the 8-position can contribute to the molecule's physicochemical properties and influence its binding interactions within an enzyme's active site. Specifically, research indicates that 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives are being actively designed and screened as potent inhibitors of the PI3Kα (Phosphatidylinositol-3-kinase alpha) pathway . The aberrant activation of PI3Kα is a common driver in many cancers, making it a highly desirable target for cancer treatment . As such, this bromo-ethoxy intermediate is a critical precursor in the synthesis of potential therapeutic agents intended to induce cell cycle arrest and apoptosis in PI3Kα-addicted cancer cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2O B8330005 6-Bromo-8-ethoxyimidazo[1,2-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-8-ethoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2O/c1-2-13-8-5-7(10)6-12-4-3-11-9(8)12/h3-6H,2H2,1H3

InChI Key

PESDESBIYYUFMK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CN2C1=NC=C2)Br

Origin of Product

United States

Elucidation of Reaction Mechanisms in Imidazo 1,2 a Pyridine Synthesis

Mechanistic Insights into Condensation-Cyclization Processes

The most fundamental and widely employed method for synthesizing the imidazo[1,2-a]pyridine (B132010) core is the Tschitschibabin reaction, a condensation-cyclization process. The synthesis of 6-Bromo-8-ethoxyimidazo[1,2-a]pyridine would conceptually start from a pre-functionalized aminopyridine, specifically 2-amino-5-bromo-3-ethoxypyridine, which reacts with a two-carbon electrophile, typically an α-halocarbonyl compound like chloroacetaldehyde (B151913) or bromoacetaldehyde. google.comnih.gov

The mechanism initiates with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine (B139424) ring on the electrophilic α-carbon of the halo-carbonyl compound. This step, an SN2 reaction, forms a key N-alkylated pyridinium (B92312) salt intermediate. nih.gov The higher nucleophilicity of the ring nitrogen compared to the exocyclic amino group drives this initial alkylation. Following this, an intramolecular cyclization occurs, which is detailed further in section 3.3. Variations of this process involve tandem reactions, such as a combination of Michael addition and intramolecular cyclization when using substrates like nitroolefins. bio-conferences.org

Role of Catalysis in Imidazo[1,2-a]pyridine Formation

Catalysis plays a pivotal role in enhancing the efficiency, scope, and environmental compatibility of imidazo[1,2-a]pyridine synthesis. Various catalytic systems, including metal-based and acid catalysts, have been developed to facilitate the key bond-forming steps.

Metal Catalysis: Transition metals, particularly copper, are extensively used. Copper catalysts facilitate oxidative cyclization and multicomponent reactions. For instance, a copper(I)-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters provides an efficient route to the imidazo[1,2-a]pyridine core. nih.govorganic-chemistry.org The proposed mechanism involves Cu(I)-catalyzed oxidative addition and subsequent cyclization. organic-chemistry.org Palladium catalysis is also employed, for example, in carbonylation reactions to introduce functional groups at the 6- or 8-positions of the pre-formed ring. nih.gov

Brønsted/Lewis Acid Catalysis: Lewis acids like Scandium triflate (Sc(OTf)₃) and Yttrium triflate (Y(OTf)₃) are effective in catalyzing three-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction involving an aminopyridine, an aldehyde, and an isocyanide. bio-conferences.orgmdpi.com The Lewis acid activates the aldehyde carbonyl group towards nucleophilic attack, initiating the reaction cascade. mdpi.com Simple Brønsted acids like p-toluenesulfonic acid (pTSA) and even milder catalysts like ammonium (B1175870) chloride (NH₄Cl) have also been shown to effectively promote condensation reactions. nih.govsciforum.net Molecular iodine is another notable catalyst that can promote the synthesis through various pathways, including the activation of ketones. acs.org

The table below summarizes various catalytic systems used in the synthesis of the imidazo[1,2-a]pyridine scaffold.

Catalyst TypeExample CatalystReaction TypeMechanistic Role
Metal Catalysis Copper(I) Iodide (CuI)Aerobic Dehydrogenative CyclizationFacilitates oxidative addition and reductive elimination cycle. organic-chemistry.org
Palladium(II) Acetate (Pd(OAc)₂)Carbonylation / Cross-CouplingCatalyzes C-C and C-N bond formation on the pyridine (B92270) ring. nih.gov
Lewis Acid Yttrium Triflate (Y(OTf)₃)Aza-Friedel-Crafts ReactionActivates carbonyl or imine species for nucleophilic attack. mdpi.com
Iron(III) Chloride (FeCl₃)Cascade Reaction (from nitroolefins)Catalyzes Michael addition and subsequent cyclization steps. bio-conferences.org
Brønsted Acid p-Toluenesulfonic acid (pTSA)Three-Component CondensationProtonates carbonyls to enhance electrophilicity. nih.gov
Other Molecular Iodine (I₂)Multi-Component Reaction (MCR)Acts as a Lewis acid and/or redox catalyst to generate key intermediates. acs.org
Ammonium Chloride (NH₄Cl)Groebke–Blackburn–Bienaymé ReactionServes as a mild, green Brønsted acid catalyst. sciforum.net

Intramolecular Cyclization Pathways and Key Intermediates

Following the initial N-alkylation described in section 3.1, the resulting pyridinium salt is the central intermediate on the path to the fused bicyclic system. The subsequent intramolecular cyclization is typically base-mediated, where even a mild base like sodium bicarbonate is sufficient. mdpi.com

The key steps in the pathway are:

Formation of Pyridinium Intermediate: The reaction between the substituted 2-aminopyridine and the α-halocarbonyl compound yields an N-(carbonylmethyl)-2-aminopyridinium halide salt. This is the primary key intermediate.

Deprotonation and Nucleophilic Attack: A base abstracts the acidic proton from the exocyclic amino group. The resulting neutral amine then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This step is a Baldwin-favored 5-exo-trig ring closure.

Dehydration: The cyclization step forms a bicyclic hemiaminal (or carbinolamine) intermediate. This intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the aromatic imidazole (B134444) ring. This aromatization is the thermodynamic driving force for the final step of the reaction.

This sequence of alkylation, intramolecular condensation, and dehydration is the most common pathway for the formation of the imidazo[1,2-a]pyridine ring system from 2-aminopyridines and α-halocarbonyls. nih.gov

Mechanistic Studies of Aromatic Substitution and Functional Group Introduction

The functional groups on this compound are typically incorporated by using a correspondingly substituted starting material, namely 2-amino-5-bromo-3-ethoxypyridine. google.comresearchgate.net This synthetic strategy circumvents issues with regioselectivity that can arise when attempting to functionalize the parent imidazo[1,2-a]pyridine ring.

However, understanding the intrinsic reactivity of the imidazo[1,2-a]pyridine core is essential for predicting its behavior in further chemical transformations. The system is an electron-rich heterocycle, and it readily undergoes electrophilic aromatic substitution. stackexchange.com

Mechanistic studies and theoretical calculations reveal that the C-3 position on the imidazole ring is the most nucleophilic and thus the most reactive site for electrophilic attack. stackexchange.comresearchgate.net The mechanism of electrophilic substitution at C-3 proceeds through a cationic intermediate (a Wheland intermediate or sigma complex) that is significantly more stable than the intermediates formed from attack at other positions (such as C-2). stackexchange.commasterorganicchemistry.com

The enhanced stability of the C-3 substitution intermediate arises because the positive charge can be delocalized over the bicyclic system while maintaining the aromatic sextet of the pyridine ring in one of the key resonance structures. stackexchange.com Attack at C-2, in contrast, disrupts this aromaticity more significantly, leading to a higher energy intermediate. The presence of the electron-donating ethoxy group at C-8 further activates the ring system towards electrophilic attack, while the electron-withdrawing bromo group at C-6 deactivates it, though these effects are secondary to the inherent reactivity of the C-3 position.

Computational Chemistry Approaches in Imidazo 1,2 a Pyridine Research

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of molecules like 6-Bromo-8-ethoxyimidazo[1,2-a]pyridine. nih.gov These calculations can predict a range of electronic properties that are crucial for understanding the molecule's reactivity and potential interactions with biological targets.

Key electronic properties that can be calculated for this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to predicting how the molecule will interact with other molecules, such as receptors or enzymes. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and electronic structure of the molecule, including charge delocalization and hyperconjugative interactions.

For a related compound, Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, DFT calculations have been used to analyze its electronic properties in different solvents. researchgate.net Such studies can reveal how the surrounding environment influences the electronic structure and reactivity of the molecule.

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the propensity to donate electrons in chemical reactions. A higher HOMO energy suggests greater reactivity as an electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
MEP Red Regions Electron-rich areas on the molecular surface, indicating negative electrostatic potential.Likely sites for electrophilic attack and hydrogen bond acceptance. Important for predicting interactions with positively charged residues in a biological target.
MEP Blue Regions Electron-deficient areas on the molecular surface, indicating positive electrostatic potential.Likely sites for nucleophilic attack and hydrogen bond donation. Important for predicting interactions with negatively charged residues in a biological target.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. biorxiv.org For a flexible molecule like this compound, which has a rotatable ethoxy group, MD simulations can provide valuable insights into its conformational preferences and flexibility.

The primary objectives of performing MD simulations on this compound would be to:

Explore Conformational Space: Identify the most stable conformations of the molecule in different environments, such as in a vacuum or in a solvent like water.

Analyze Dihedral Angles: Track the rotation of the ethoxy group relative to the imidazo[1,2-a]pyridine (B132010) ring system to understand its flexibility and preferred orientations.

Study Solvent Effects: Observe how the presence of solvent molecules influences the conformational landscape of the compound.

In studies of other pyridine (B92270) derivatives, MD simulations have been used to understand their adsorption on surfaces and their interactions in aqueous solutions, highlighting the importance of conformational analysis in different environments. mdpi.com

ParameterDescriptionApplication to this compound
Potential Energy Surface A map of the molecule's potential energy as a function of its atomic coordinates.Used to identify low-energy (stable) and high-energy (transitional) conformations.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of a superimposed molecule and a reference structure over time.Indicates the stability of the molecule's conformation during the simulation. Large fluctuations in RMSD suggest significant conformational changes.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of each atom from its average position during the simulation.Highlights the flexible regions of the molecule. For this compound, the ethoxy group would be expected to show higher RMSF values than the rigid ring system.
Radial Distribution Function (RDF) Describes how the density of surrounding atoms or molecules varies as a function of distance from a central atom.Can be used to analyze the solvation shell around the molecule and its specific interactions with solvent molecules.

In Silico Mechanistic Studies of Reaction Pathways

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies, providing a detailed understanding of the reaction pathway.

For instance, the synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. google.com Computational studies can elucidate the mechanism of this cyclization reaction for this compound, helping to optimize reaction conditions and potentially design more efficient synthetic routes.

Key aspects of in silico mechanistic studies include:

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which corresponds to the transition state.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.

Visualizing Reaction Pathways: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to follow the reaction path from reactants to products through the transition state.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which can be invaluable for confirming their identity and structure. mdpi.com For this compound, the following spectroscopic data can be computationally predicted:

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental data to aid in structure elucidation.

Infrared (IR) and Raman Spectra: The vibrational frequencies corresponding to different functional groups in the molecule can be predicted, providing a theoretical vibrational spectrum.

Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

These predicted spectra can serve as a benchmark for experimental results and aid in the interpretation of experimental data.

Spectroscopic TechniquePredicted PropertySignificance for this compound
¹H NMR Proton Chemical Shifts (ppm)Prediction of the chemical shifts for the aromatic and ethoxy protons can help in assigning the peaks in an experimental spectrum and confirming the molecular structure.
¹³C NMR Carbon Chemical Shifts (ppm)Prediction of the chemical shifts for all carbon atoms in the molecule provides further confirmation of the structure and can help in assigning complex spectra.
IR Spectroscopy Vibrational Frequencies (cm⁻¹)Prediction of characteristic vibrational modes, such as C-H, C=C, C=N, and C-O stretching and bending, can be compared with an experimental IR spectrum to identify functional groups.
UV-Vis Spectroscopy Absorption Wavelengths (nm)Prediction of the λmax values corresponding to electronic transitions (e.g., π → π* and n → π*) can help in understanding the electronic properties of the molecule and interpreting its UV-Vis spectrum.

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Derivatives

General Principles of SAR Applied to Imidazo[1,2-a]pyridine (B132010) Scaffolds

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its ability to serve as a versatile scaffold for developing ligands for a diverse range of biological targets. nih.govresearchgate.net The bicyclic 5-6 heterocyclic ring system provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. researchgate.net

Impact of Substitution Patterns on Biological Activity Profiles

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the specific arrangement and nature of substituents around the core. Modifications at positions 2, 3, 6, and 8 have been extensively studied to optimize compounds for various therapeutic targets, including kinases, infectious disease agents, and components of key signaling pathways. documentsdelivered.comrsc.orgnih.gov

Halogenation at the C6 position of the pyridine (B92270) ring is a common strategy to modulate the biological activity of imidazo[1,2-a]pyridine derivatives. Halogens like chlorine and bromine can alter the electronic properties of the ring system and enhance lipophilicity, which can improve membrane permeability and target engagement.

In the development of antitubercular agents, for example, the substitution pattern at C6 has been shown to be critical for potency. Studies exploring 3-carboxamide derivatives found that a 6-chloro substituent, in combination with a 2-ethyl group, resulted in a compound with significantly improved potency against both extracellular and intracellular Mycobacterium tuberculosis. rsc.org While specific data on 6-bromo derivatives in this series was not detailed, the positive impact of a halogen at this position is a key SAR finding. In a related series of imidazo[4,5-b]pyridines, substitution of the pyridine nucleus with bromine was found to markedly increase antiproliferative activity against colon carcinoma cell lines. mdpi.com This suggests that a bromine atom at position 6 of the imidazo[1,2-a]pyridine scaffold could similarly confer potent biological activity.

Table 1: Effect of C6-Substitution on Antitubercular Activity

Compound C2-Substituent C6-Substituent N-Substituent of 3-Carboxamide MIC80 (Extracellular Mtb) MIC80 (Intracellular Mtb)
7 H H Benzyl 0.045 µM Not Reported
8 Ethyl Chloro Benzyl 0.0009 µM 0.00045 µM

Data sourced from a study on imidazo[1,2-a]pyridine-3-carboxamides. rsc.org

Substitution at the C8 position directly influences the environment around the bridgehead nitrogen of the imidazo[1,2-a]pyridine ring. Introducing groups at this position can create steric hindrance that may affect binding to certain targets. nih.gov Alkoxy groups, such as ethoxy or benzyloxy, are often introduced to explore the impact of varying steric bulk and lipophilicity in this region.

In the development of antiulcer agents, an 8-benzyloxy substituted imidazo[1,2-a]pyridine was synthesized as part of a series to evaluate cytoprotective properties. nih.gov While this specific compound did not show significant antisecretory activity, its synthesis highlights the chemical feasibility and interest in exploring alkoxy substitutions at this position. For other targets, such as the GABA-A receptor, an 8-fluoro substitution has been used as a bioisosteric replacement for a nitrogen atom in the related imidazo[1,2-a]pyrimidine (B1208166) scaffold, demonstrating that modifications at C8 are critical for modulating physicochemical properties and receptor interaction. nih.gov The presence of an ethoxy group, as in 6-Bromo-8-ethoxyimidazo[1,2-a]pyridine, would be expected to increase lipophilicity compared to an unsubstituted analogue, potentially influencing its pharmacokinetic profile and target interactions.

Positions C2 and C3 of the imidazole (B134444) portion of the scaffold are crucial for determining biological activity and target selectivity. These positions are often the site of major side chains that form key interactions with target proteins.

Position 2: The substituent at C2 can significantly influence the activity profile. For instance, in a series of antiviral compounds targeting human cytomegalovirus (HCMV), the nature of the C2 substituent was found to strongly influence antiviral activity. nih.gov Similarly, in antitubercular agents, SAR studies have shown that small alkyl groups like methyl or ethyl at the C2 position can be beneficial for potency. nih.gov Large aromatic groups at C2 are also common, often serving as anchors within protein binding pockets. mdpi.com

Position 3: The C3 position is one of the most frequently modified sites. Extensive SAR studies on antitubercular imidazo[1,2-a]pyridine-3-carboxamides have demonstrated that the nature of the amide substituent is a primary determinant of potency. nih.govnih.gov N-benzylcarboxamides showed potent activity, whereas other modifications like tertiary amides or reversed amides led to a loss of activity. rsc.org For antiulcer agents, various side chains have been elaborated at the C3 position to produce compounds with cytoprotective properties. nih.gov This position is highly amenable to chemical modification, allowing for the introduction of diverse functional groups to probe for optimal target interactions. mdpi.com

Table 2: Influence of C2 and C3 Substituents on Biological Activity

Scaffold C2-Substituent C3-Substituent Biological Activity Target/Assay
Imidazo[1,2-a]pyridine Various Aryl/Heteroaryl Thioether side chain Antiviral Human Cytomegalovirus nih.gov
Imidazo[1,2-a]pyridine 2,7-Dimethyl Carboxamides Antitubercular M. tuberculosis nih.gov
Imidazo[1,2-a]pyridine 2-Methyl Elaborated amine side chains Antiulcer Cytoprotection Models nih.gov

Modulation of Target Affinity through Structural Modifications

Systematic structural modifications of the imidazo[1,2-a]pyridine scaffold are a proven strategy for modulating target affinity and enhancing selectivity. By altering substituents at key positions, researchers can optimize the compound's fit within the three-dimensional space of a target's active site.

For example, in the development of PI3K/mTOR dual inhibitors for cancer therapy, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated. The SAR studies identified specific substitutions that were crucial for potent and selective inhibition. researchgate.net Similarly, through scaffold modification of a known NEK2 inhibitor, a series of imidazo[1,2-a]pyridine-thiophene derivatives were identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and its mutants, which are important targets in acute myeloid leukemia. nih.gov Molecular docking studies in this case revealed that substitution at the C8 position was detrimental due to steric clashes, whereas substitution at C7 led to a tenfold increase in potency compared to C6 substitution. nih.gov

Furthermore, structural optimization of imidazo[1,2-a]pyridine derivatives has led to potent inhibitors of the STAT3 signaling pathway, a key target in gastric cancer. nih.gov These studies demonstrate that rational, structure-based design and systematic SAR exploration of the imidazo[1,2-a]pyridine scaffold can successfully yield compounds with high affinity and selectivity for specific and therapeutically relevant biological targets. tbzmed.ac.ir

Biological Target Identification for Imidazo 1,2 a Pyridine Based Compounds

Enzymes as Molecular Targets

Imidazo[1,2-a]pyridine (B132010) derivatives have been shown to interact with a variety of enzymes, modulating their activity and influencing downstream cellular pathways.

Phosphatidylinositol-3-kinases (PI3Ks)

The Phosphatidylinositol-3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in cellular signaling pathways, governing processes such as cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is frequently implicated in the development and progression of cancer, making it a significant target for therapeutic intervention.

A number of imidazo[1,2-a]pyridine derivatives have been designed and synthesized as inhibitors of PI3Ks. nih.gov For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were developed and evaluated for their PI3Kα inhibitory activities. nih.gov Structure-activity relationship (SAR) studies revealed that the 4-aminoquinazoline moiety is a critical pharmacophore for PI3Kα inhibitory activity. nih.gov By introducing the imidazo[1,2-a]pyridine scaffold, a key pharmacodynamic group found in other PI3Kα inhibitors, researchers have developed potent compounds. One such derivative, 13k , demonstrated significant inhibitory activity against various tumor cell lines, with IC50 values ranging from 0.09 μM to 0.43 μM. nih.gov

Furthermore, some imidazo[1,2-a]pyridine derivatives have been identified as potent PI3K/mTOR dual inhibitors. acs.org Compound 15a from this class exhibited excellent kinase selectivity and significant inhibition of tumor growth in xenograft models. acs.org

Table 1: PI3Kα Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Cell Line IC50 (μM)
13k HCC827 0.09
13k A549 0.43
13k HCT116 0.15

FtsZ Protein (Bacterial Cell Division)

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery. It assembles into a contractile ring (Z-ring) at the division site, guiding the synthesis of the new cell wall. As FtsZ is essential for bacterial viability and is highly conserved among many bacterial species, it represents an attractive target for the development of novel antibacterial agents. nih.gov While the imidazo[1,2-a]pyridine scaffold is known for a broad range of biological activities, specific research into its derivatives as direct inhibitors of the FtsZ protein is not extensively documented in publicly available literature. The development of FtsZ inhibitors has primarily focused on other chemical scaffolds, such as 3-methoxybenzamide (B147233) derivatives. nih.gov Therefore, the potential for 6-Bromo-8-ethoxyimidazo[1,2-a]pyridine to act as an FtsZ inhibitor remains an area for future investigation.

Acyl-CoA:Cholesterol Acyltransferase (ACAT)

Acyl-CoA:Cholesterol Acyltransferase (ACAT) is a microsomal enzyme responsible for the esterification of cholesterol to form cholesteryl esters. This process is integral to cholesterol absorption in the intestines and the accumulation of cholesteryl esters in foam cells, a hallmark of atherosclerosis. Inhibition of ACAT is therefore a promising strategy for the management of hypercholesterolemia and atherosclerosis.

A novel series of imidazo[1,2-α]pyridines has been designed, synthesized, and evaluated for their ability to inhibit ACAT. researchgate.netkribb.re.kr Preliminary optimization efforts led to the identification of several potent ACAT inhibitors, including analogues 5b, 5c, 6a, 6c, 7b, and 7c . researchgate.netkribb.re.kr The inhibitory activity of these compounds was further confirmed by their ability to potently inhibit the formation of cholesteryl esters in HepG2 cells. researchgate.net For example, compound 7b exhibited a dose-dependent inhibition of ACAT activity, with 86% inhibition observed at a concentration of 100 µM and an IC50 value of 8.7 µM. researchgate.net

Table 2: ACAT Inhibitory Activity of Selected Imidazo[1,2-α]pyridine Analogues

Compound Concentration (µg/mL) % Inhibition IC50 (µM)
5b 25 48 -
5c 25 56 -

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins (B1171923). Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 is a well-established therapeutic approach for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Several studies have focused on the design and synthesis of novel imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. rjpbr.comnih.gov These efforts have yielded compounds with significant potency and selectivity. For instance, a series of 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivatives demonstrated potent COX-2 inhibitory activity. nih.gov The introduction of a methylsulfonyl (SO2Me) group at the para position of the C-2 phenyl ring was found to enhance both potency and selectivity for COX-2. nih.gov

In one study, derivatives 5e, 5f, and 5j showed the highest potency with an IC50 value of 0.05 µM, while compound 5i exhibited the highest selectivity with a selectivity index of 897.19. rjpbr.com Another compound, 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine), was identified as a highly active and selective COX-2 inhibitor, even more so than the reference drug celecoxib. nih.gov

Table 3: COX-2 Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IC50 (µM) Selectivity Index (SI)
5e 0.05 -
5f 0.05 -
5j 0.05 -
5i - 897.19

Gastric H+/K+-ATPase

The gastric H+/K+-ATPase, or proton pump, is an enzyme located in the parietal cells of the stomach lining. It is responsible for the final step in acid secretion into the gastric lumen. Inhibition of this enzyme is the primary mechanism of action for proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.

Imidazo[1,2-a]pyridine derivatives have been extensively investigated as reversible proton pump inhibitors. acs.org These compounds, often referred to as potassium-competitive acid blockers (P-CABs), act by competing with potassium ions for binding to the enzyme. Computational studies have been employed to design imidazopyridine-type inhibitors with the aim of achieving a longer plasma half-life and more effective acid activation in parietal cells. acs.org The design of these inhibitors often involves a substituted imidazopyridine moiety linked via a methylenesulfinyl bridge to a substituted pyridine (B92270) ring. acs.org

Receptor-Mediated Interactions

In addition to enzymatic targets, imidazo[1,2-a]pyridine-based compounds have been shown to interact with various cellular receptors, modulating their function and initiating downstream signaling events.

Research has identified imidazo[1,2-a]pyridine derivatives that act as potent agonists for the human Constitutive Androstane Receptor (CAR, NR1I3), a nuclear receptor involved in hepatic functions such as biotransformation and clearance of various substances. nih.gov For example, derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been shown to activate human CAR in nanomolar concentrations. nih.gov

Furthermore, the imidazo[1,2-a]pyridine scaffold has been utilized to develop potent inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase implicated in cancer and fibrosis. nih.gov Through in silico modeling and medicinal chemistry efforts, small molecule inhibitors of PDGFR were identified, and structure-activity relationship studies led to the development of compounds with enhanced selectivity and improved bioavailability. nih.gov

The diverse range of biological targets for the imidazo[1,2-a]pyridine scaffold underscores its importance in medicinal chemistry. While specific data for this compound is not yet available, the extensive research on this class of compounds suggests its potential for interaction with these and other biological targets, warranting further investigation.

Serotonin (B10506) Receptors (e.g., 5-HT4, 5-HT2A)

The serotonergic system, with its numerous receptor subtypes, is a key target for therapeutic agents aimed at treating a range of central nervous system disorders. The structural features of the imidazo[1,2-a]pyridine nucleus make it a candidate for interaction with these receptors. Research into related imidazole-containing heterocyclic systems has demonstrated significant affinity for various serotonin receptors.

For instance, a series of arylpiperazinylalkyl purine-2,4-diones, which contain an imidazole (B134444) ring, have shown high affinity for 5-HT1A and 5-HT7 receptors. nih.gov One compound from this series displayed a Ki value of 5.6 nM for the 5-HT1A receptor, indicating potent binding. nih.gov Furthermore, derivatives of 3H-imidazo[4,5-b]pyridine have been identified as potent ligands for the 5-HT6 receptor, with one compound acting as a partial inverse agonist with a Ki of 6 nM. nih.gov

While direct evidence for the interaction of 6-bromo-imidazo[1,2-a]pyridine derivatives with 5-HT4 and 5-HT2A receptors is not extensively documented, the known activity of other brominated compounds on the 5-HT2A receptor is noteworthy. A study on 6-bromotryptamine derivatives revealed their potential as 5-HT2A receptor antagonists. nih.gov This suggests that the bromine substitution on the heterocyclic core could play a role in modulating affinity and activity at this receptor subtype. The affinity of various imidazole-based compounds for serotonin receptors is summarized in the table below.

Compound ClassReceptor TargetAffinity (Ki)Reference
Arylpiperazinylalkyl purine-2,4-diones5-HT1A5.6 nM nih.gov
3H-imidazo[4,5-b]pyridine derivatives5-HT66 nM nih.gov
1,3,5-triazine-methylpiperazine derivatives5-HT611 nM researchgate.net
6-bromotryptamine derivatives5-HT2AAntagonist Activity nih.gov

DNA and Microtubule Interactions

In the realm of anticancer research, DNA and microtubules are critical targets for therapeutic intervention. The planar nature of the imidazo[1,2-a]pyridine ring system suggests a potential for interaction with DNA, while its ability to be functionalized allows for the design of molecules that can interfere with microtubule dynamics.

The interaction of small molecules with DNA can occur through various modes, including intercalation between base pairs and groove binding. Computational and experimental studies on hybrid imidazole-pyridine derivatives have suggested their potential as DNA intercalators. nih.gov Molecular docking studies have been employed to investigate the binding of these compounds with DNA targets such as the Dickerson-Drew dodecamer. nih.gov

Furthermore, steroidal imidazo[1,2-a]pyridine derivatives have been synthesized and their interaction with DNA has been explored. researchgate.net These studies indicated that the compounds bind to DNA primarily through electrostatic and hydrophobic interactions, with one derivative showing a binding constant (Kb) of 3.71 x 104 M-1. researchgate.net Gel electrophoresis experiments also demonstrated that these compounds could induce DNA cleavage in a concentration-dependent manner. researchgate.net The binding affinities of some imidazo[1,2-a]pyridine analogues to DNA are presented below.

Compound ClassBinding Constant (Kb)Interaction ModeReference
Steroidal Imidazo[1,2-a]pyridines2.35 x 104 M-1Electrostatic & Hydrophobic researchgate.net
Steroidal Imidazo[1,2-a]pyridines3.71 x 104 M-1Electrostatic & Hydrophobic researchgate.net
Steroidal Imidazo[1,2-a]pyridines3.24 x 104 M-1Electrostatic & Hydrophobic researchgate.net

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. Several classes of imidazo[1,2-a]pyridine derivatives have been investigated for their ability to inhibit tubulin polymerization.

A study on imidazo[1,2-a]pyridine-oxadiazole hybrids identified a compound that inhibited tubulin polymerization with an IC50 value of 3.45 µM. nih.gov This inhibition of microtubule assembly is a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. Similarly, fused imidazo[1,2-a]pyridine and -pyrazine analogues have been designed as colchicine-site tubulin polymerization inhibitors. nih.gov These compounds have demonstrated efficacy in inhibiting the viability of neuroblastoma cell lines by disrupting microtubule-dependent processes. nih.gov The inhibitory concentrations for tubulin polymerization by various imidazo[1,2-a]pyridine-based compounds are detailed in the following table.

Compound ClassIC50 for Tubulin PolymerizationReference
Imidazo[1,2-a]pyridine-oxadiazole hybrid3.45 ± 0.51 µM nih.gov
Imidazo[1,5-a]pyridine-benzimidazole hybrid 5d3.25 µM rsc.org
Imidazo[1,5-a]pyridine-benzimidazole hybrid 5l1.71 µM rsc.org

Medicinal Chemistry Applications of Imidazo 1,2 a Pyridine Derivatives

Role as Lead Structures in Drug Discovery and Development

The imidazo[1,2-a]pyridine (B132010) scaffold, a nitrogen-fused heterocyclic ring system, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation is due to its ability to serve as a versatile backbone for designing ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov Its unique structural and chemical characteristics make it a valuable starting point for the discovery of new synthetic drug molecules. nih.gov

Several commercially successful drugs are built upon this scaffold, demonstrating its therapeutic importance. These include Zolpidem (a sedative for insomnia), Alpidem (an anxiolytic), Zolimidine (a gastroprotective agent), and Olprinone (used for heart failure). researchgate.netnih.gov The presence of this core in numerous compounds undergoing preclinical and clinical evaluation further underscores its significance as a promising lead structure in modern drug development. nih.govresearchgate.net The scaffold's value lies in its amenability to structural modifications at various positions, allowing chemists to fine-tune its pharmacological profile to achieve desired potency and selectivity for specific biological targets. researchgate.net

Therapeutic Areas of Interest

The versatility of the imidazo[1,2-a]pyridine scaffold has led to its exploration in numerous therapeutic areas. Derivatives have been synthesized and evaluated for a wide range of biological activities, demonstrating the scaffold's broad potential in treating human diseases. nih.gov

Oncology (Anticancer Activity)

Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of compounds with potent anticancer properties. sysrevpharm.orgresearchgate.net Extensive in-vitro studies have demonstrated their therapeutic effects against a variety of cancer cell lines, including breast, lung, liver, colon, and cervical cancers. researchgate.net The anticancer mechanisms of these compounds are diverse, often involving the inhibition of key molecular pathways critical for cancer cell growth, proliferation, and survival. sysrevpharm.orgresearchgate.net

Key molecular targets inhibited by imidazo[1,2-a]pyridine-based compounds include:

PI3K/Akt Pathway: This is a crucial signaling pathway that promotes cell survival and proliferation. Several derivatives have shown potent inhibition of this pathway, leading to reduced cancer cell viability. researchgate.netnih.gov

Receptor Tyrosine Kinases (RTKs): Derivatives have been developed as inhibitors of RTKs like Platelet-Derived Growth Factor Receptor (PDGFR), which are involved in tumor angiogenesis and growth. nih.gov

Other Kinases: Inhibition of Cyclin-Dependent Kinases (CDKs) and c-Met are other mechanisms through which these compounds exert their anticancer effects. sysrevpharm.org

Tubulin Polymerization: Some derivatives act by inhibiting tubulin polymerization, a process essential for cell division, thereby halting the proliferation of cancer cells. sysrevpharm.org

Recent research has also focused on developing these derivatives as targeted covalent inhibitors, which can form a permanent bond with their target protein, offering a promising strategy for treating intractable cancers. rsc.orgrsc.org

Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
CompoundCancer Cell LineReported Activity (IC50)Mechanism of Action
IP-5HCC1937 (Breast Cancer)45 µMInduces cell cycle arrest and apoptosis. nih.gov
IP-6HCC1937 (Breast Cancer)47.7 µMInduces cell death. nih.gov
Compound I-11NCI-H358 (KRAS G12C mutant)0.86 µMCovalent inhibitor of KRAS G12C. rsc.org
Compound 1PDGFRβ-expressing cells18 nMPDGFRβ antagonist. nih.gov

Infectious Diseases (Antibacterial, Antiviral, Antimycobacterial, Antifungal, Antileishmanial)

The imidazo[1,2-a]pyridine nucleus is a key component in the development of novel anti-infective agents. researchgate.net Derivatives have shown a broad spectrum of activity against various pathogens, including bacteria, fungi, viruses, and mycobacteria. nih.govderpharmachemica.com

Antibacterial and Antifungal Activity: Certain derivatives linked to secondary amines have demonstrated significant antibacterial and antifungal properties, with potent activity against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. bio-conferences.org Chalcone derivatives of this scaffold have also been evaluated and shown good activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com

Antimycobacterial Activity: This class of compounds has shown remarkable potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have been identified as a highly potent class of antimycobacterial agents. bio-conferences.orgresearchgate.net Some of these compounds have demonstrated efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis, making them promising candidates for new TB drug discovery. bio-conferences.orgrsc.org One of the identified mechanisms of action is the inhibition of the QcrB protein in the electron transport chain of the bacteria. nih.gov

Antimicrobial Activity of Selected Imidazo[1,2-a]pyridine Derivatives
Compound ClassTarget OrganismReported Activity
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosisPotent antimycobacterial agents. researchgate.net
Derivatives with secondary aminesS. aureus, S. pyogenes, E. coli, P. aeruginosaRemarkable antibacterial and antifungal properties. bio-conferences.org
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-sensitive & MDR M. tuberculosisExcellent in vitro activity (MIC90: 0.069–0.174 μM). nih.gov
Imidazo[1,2-a]pyrimidine (B1208166) chalconesE. coli, P. aeruginosa, S. aureusExcellent to good antibacterial activity. derpharmachemica.com

Gastrointestinal Disorders (Antiulcer Agents, Gastroprokinetic Effects)

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their potential in treating gastrointestinal disorders, primarily due to their ability to inhibit gastric acid secretion. google.comwipo.int These compounds are explored as alternatives to proton pump inhibitors (PPIs) for managing acid-related conditions.

For instance, the compound Zolimidine is a gastroprotective agent based on this structure. nih.gov Research into other derivatives, such as 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine, has demonstrated anti-ulcer potential. bio-conferences.orgresearchgate.net Novel derivatives continue to be developed and patented for the prevention or treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and other gastrointestinal inflammatory diseases by effectively inhibiting the gastric H+/K+ ATPase, also known as the proton pump. google.comwipo.intgoogle.com

Neurological Disorders (Anticonvulsant, Anxiolytic, Hypnotic)

The imidazo[1,2-a]pyridine scaffold is prominent in the field of neuropharmacology, forming the basis of several drugs targeting the central nervous system (CNS). bio-conferences.org Marketed drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic) highlight the success of this chemical class in treating neurological and psychiatric conditions. nih.gov

The primary mechanism for many of these CNS-active agents involves interaction with GABA-A receptors, the major inhibitory neurotransmitter system in the brain. nih.gov Research has also shown that certain 2-phenyl-imidazo[1,2-a]pyridine derivatives act as potent and selective ligands for peripheral benzodiazepine (B76468) receptors (PBRs), stimulating the synthesis of neurosteroids which play a role in modulating CNS excitability. nih.gov Furthermore, various synthesized derivatives have been shown to possess anticonvulsant, analgesic, and muscle relaxant properties in preclinical studies. nih.gov

Inflammation and Pain Management (Anti-inflammatory, Analgesic)

Imidazo[1,2-a]pyridine derivatives have been recognized for their anti-inflammatory and analgesic activities. nih.govnih.gov Studies have shown that these compounds can be effective in both acute and chronic models of inflammation. researchgate.net

The primary mechanism for their anti-inflammatory action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins (B1171923) involved in inflammation and pain. researchgate.net Carboxylic acid derivatives of imidazo[1,2-a]pyridines, in particular, have demonstrated the ability to reduce inflammation in in-vivo models with the added benefit of being safer for the gastric mucosa compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. researchgate.net The analgesic properties of this class of compounds have also been documented, making them attractive candidates for the development of new pain management therapies. nih.govacs.org

Metabolic Disorders (Antidiabetic Activity)

The imidazo[1,2-a]pyridine scaffold is a subject of significant research in the development of novel therapeutic agents for metabolic disorders, particularly diabetes mellitus. jchemrev.com The inhibition of enzymes such as α-glucosidase and α-amylase is a key strategy in managing postprandial hyperglycemia, a common issue in type-2 diabetes. nih.gov Researchers have synthesized and evaluated various derivatives of imidazo[1,2-a]pyridine for their potential to act as antidiabetic agents by targeting these and other related pathways.

One area of investigation involves the creation of hybrid molecules that combine the imidazo[1,2-a]pyridine core with other pharmacologically active moieties. For instance, a series of new thiazole (B1198619) derivatives incorporating an imidazopyridine group was synthesized and assessed for its α-glucosidase inhibitory potential. nih.gov Several of these compounds demonstrated significantly greater activity than the reference drug, acarbose. nih.gov The most potent compounds in this series exhibited IC50 values ranging from 5.57 ± 3.45 µM to 10.48 ± 2.20 µM. nih.gov

Another study focused on a series of imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives. These compounds were evaluated for their inhibitory effects against aldose reductase (AR), α-glucosidase (α-GLY), and α-amylase (α-AMY), all of which are important targets in diabetes mellitus. researchgate.net The synthesized derivatives showed promising inhibitory activity, with some demonstrating higher potency than the reference compounds. researchgate.net

Furthermore, research has explored imidazo[1,2-a]pyridine derivatives as GPR40 agonists. One study developed a series of new compounds with this scaffold to enhance efficacy and reduce potential hepatotoxicity. jchemrev.com A lead compound from this series was found to be an effective agonist, significantly decreasing blood glucose in both normal and diabetic mice. jchemrev.com Another derivative was noted for its ability to reduce fasting blood glucose and improve both oral glucose tolerance and pyruvate (B1213749) tolerance in db/db mice. jchemrev.com

The strategic modification of the imidazo[1,2-a]pyridine scaffold continues to yield compounds with promising antidiabetic properties, highlighting its importance as a privileged structure in medicinal chemistry for metabolic disorders.

Table 1: Antidiabetic Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Derivative Class Target Enzyme/Receptor Key Findings Reference
Imidazopyridine-Thiazole Hybrids α-glucosidase Showed superior activity to acarbose, with IC50 values as low as 5.57 ± 3.45 µM. nih.gov
Imidazo[1,2-a]pyridine-1,3,4-Thiadiazoles Aldose reductase (AR), α-glucosidase (α-GLY), α-amylase (α-AMY) Demonstrated potent inhibitory activity with KI values from 23.47 ± 2.40 to 139.60 ± 13.33 nM for AR. researchgate.net
Imidazo[1,2-a]pyridine Derivatives GPR40 Agonist Effectively lowered blood glucose in normal and diabetic mice. jchemrev.com

Emerging Applications in Bioimaging and Chemosensing

The unique photophysical properties of the imidazo[1,2-a]pyridine core have led to its exploration in the development of fluorescent probes for bioimaging and chemosensing. rsc.orgrsc.org This heterocyclic system can be functionalized to create molecules that exhibit changes in their fluorescence upon interaction with specific analytes, making them valuable tools for detecting ions and other substances in biological and environmental samples. rsc.orgnih.gov

One notable application is the development of chemosensors for heavy metal ions, which are known for their toxicity and environmental impact. rsc.org A fluorescent probe based on an imidazo[1,2-a]pyridine-functionalized xanthene dye was designed for the selective, naked-eye detection of mercury ions (Hg²⁺). This probe operates through a spirolactam ring-opening mechanism upon binding to Hg²⁺, resulting in a distinct fluorescent signal. rsc.org The probe demonstrates high selectivity and operates effectively over a wide pH range (5.0–11.0). rsc.org Crucially, it has shown low cytotoxicity and has been successfully used for fluorescence imaging of Hg²⁺ in living HeLa cells, as well as in paper-based test strips for water samples. rsc.org

Similarly, another fused imidazo[1,2-a]pyridine-based probe was developed for the detection of both ferric (Fe³⁺) and mercury (Hg²⁺) ions in aqueous environments. rsc.org The structural planarity and electronic characteristics of this scaffold are key to its function as a fluorescent sensor. rsc.org

Beyond single-ion detection, the imidazo[1,2-a]pyridine scaffold has been incorporated into more complex molecular architectures to create novel fluorophores. A family of V-shaped chromophores featuring two imidazo[1,2-a]pyridine units linked by a π-conjugated bridge has been synthesized. nih.gov The emission properties of these molecules, ranging from near-UV to deep-blue, can be finely tuned by altering the peripheral substituent groups, which can be either electron-donating or electron-withdrawing. nih.gov This tunability makes them promising candidates for photo-functional materials in optoelectronics. nih.gov Researchers have also developed imidazo[1,2-a]pyridine-based small organic fluorescent molecules for the selective detection of nerve agent simulants. scilit.com

These examples underscore the versatility of the imidazo[1,2-a]pyridine skeleton as a foundational element in designing sensitive and selective fluorescent probes for a variety of applications in cellular imaging and environmental sensing.

Table 2: Imidazo[1,2-a]pyridine Derivatives in Bioimaging and Chemosensing

Derivative/Probe Name Analyte Detected Application Key Features Reference
Rh-Ip-Hy (Imidazo[1,2-a]pyridine-functionalized xanthene) Hg²⁺ Cell imaging, Water sample analysis High selectivity, Wide pH tolerance (5.0-11.0), Low cytotoxicity. rsc.org
3-(4-methoxyphenyl)-1-phenylbenzo nih.govnih.govimidazo[1,2-a]-pyridine Fe³⁺ and Hg²⁺ Detection in aqueous media and HeLa cells Functions as a fluorescent probe for heavy metal ions. rsc.org
V-shaped bis-Imidazo[1,2-a]pyridine Fluorophores N/A (Fluorophore) Potential in optoelectronics Emission tunable from near-UV to deep-blue by modifying peripheral groups. nih.gov

In Vitro Biological Activity Evaluation of Imidazo 1,2 a Pyridine Compounds

Cell-Based Assays

Cell-based assays are fundamental in the preliminary assessment of the therapeutic potential of novel chemical entities. For imidazo[1,2-a]pyridine (B132010) derivatives, these assays have been crucial in elucidating their cytotoxic, pro-apoptotic, and antimicrobial properties.

Cytotoxicity Screening against Cancer Cell Lines

The cytotoxic potential of imidazo[1,2-a]pyridine derivatives has been extensively evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

A549 (Lung Cancer): A variety of imidazo[1,2-a]pyridine derivatives have demonstrated notable cytotoxicity against the A549 human lung adenocarcinoma cell line. For instance, a series of imidazo[1,2-a]pyridine-oxadiazole hybrids were synthesized and tested, with some compounds showing high potency. chemmethod.com One particular derivative, compound 6d, exhibited an IC50 value of 2.8 ± 0.02 μM. chemmethod.com In another study, newly synthesized imidazo[1,2-a]pyridine hybrids, HB1-HB10, were assessed for their cytotoxic effects on A549 cells. Compound HB9 was identified as the most potent, with an IC50 value of 50.56 μM, which was found to be more effective than the standard chemotherapeutic agent, Cisplatin (IC50 of 53.25 μM). chemmethod.comchemmethod.com Furthermore, certain steroidal imidazo[1,2-a]pyridines have also shown promising anti-proliferative activity against A549 cells. nih.govresearchgate.net

PC-3 and DU-145 (Prostate Cancer): The anti-proliferative activity of imidazo[1,2-a]pyridine derivatives has also been investigated in prostate cancer cell lines. The aforementioned imidazo[1,2-a]pyridine-oxadiazole hybrids were evaluated against both PC-3 and DU-145 cell lines, indicating their potential as anti-prostate cancer agents. medchemexpress.cn

MCF-7 and T47D (Breast Cancer): Several studies have highlighted the efficacy of imidazo[1,2-a]pyridine compounds against breast cancer cell lines. For example, derivatives such as HS-104 and HS-106 have been shown to induce a significant reduction in the growth rate of MCF-7 cells in a dose-dependent manner, with IC50 values of 1.2 μM and < 10 μM, respectively. nih.gov The anti-proliferative effects of other imidazo[1,2-a]pyridine-based compounds have also been demonstrated against MCF-7 and T-47D cell lines, with IC50 values ranging from 0.1 to 26.0 μM. nih.gov A novel series of pyrazole (B372694) derivatives bearing an imidazo[1,2-a]pyridine moiety were also found to be cytotoxic to MCF-7 cells at concentrations ranging from 12.5 to 400 µg/mL. rdd.edu.iq

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines

Compound/Derivative Class Cell Line IC50 Value Reference
Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d) A549 2.8 ± 0.02 μM chemmethod.com
Imidazo[1,2-a]pyridine hybrid (HB9) A549 50.56 μM chemmethod.comchemmethod.com
Cisplatin (Reference) A549 53.25 μM chemmethod.comchemmethod.com
Imidazopyridine derivative (HS-104) MCF-7 1.2 μM nih.gov
Imidazopyridine derivative (HS-106) MCF-7 < 10 μM nih.gov
Imidazo[1,2-a]pyridine-based compounds MCF-7, T-47D 0.1 - 26.0 μM nih.gov

Apoptosis Induction and Cell Cycle Analysis

Beyond general cytotoxicity, studies have delved into the mechanisms by which imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects, frequently pointing towards the induction of apoptosis and interference with the cell cycle.

Several novel imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis and cause cell cycle arrest in non-small cell lung cancer cells. nih.govresearchgate.net This is often achieved by activating NADPH oxidase-mediated oxidative stress. nih.govresearchgate.net One study demonstrated that certain derivatives led to an increase in pro-apoptotic BAX and BAK1 expressions, while decreasing the expression of anti-apoptotic BCL-2. nih.gov In melanoma and cervical cancer cells, a particular imidazo[1,2-a]pyridine compound was found to induce G2/M cell cycle arrest and a significant increase in intrinsic apoptosis. nih.gov This was associated with a reduction in the levels of phospho (p)-protein kinase B and p-mechanistic target of rapamycin, and an increase in the levels of the cell cycle inhibitors p53 and p21. nih.govresearchgate.net

In a study on the breast cancer cell line HCC1937, a novel imidazo[1,2-a]pyridine compound, IP-5, was shown to cause cell cycle arrest, as evidenced by increased levels of p53 and p21. waocp.org The same compound induced an extrinsic apoptosis pathway, indicated by the increased activity of caspase 7 and caspase 8, and an increase in PARP cleavage. waocp.org Furthermore, steroidal imidazo[1,2-a]pyridines have been shown to effectively induce apoptosis in A549 cells in a dose-dependent manner and cause cell cycle arrest. nih.govresearchgate.net

Antimicrobial Susceptibility Testing

The imidazo[1,2-a]pyridine scaffold has also been a source of new antimicrobial agents. A study on novel imidazo[1,2-a]pyridine and imidazo[2,1-b] rdd.edu.iqresearchgate.netbenzothiazole motifs revealed that several compounds exerted strong inhibition of various Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Structure-activity relationship studies from this research indicated that the presence of bromo-fluoro substituents significantly enhanced the antimicrobial activity. nih.gov Another study focusing on chalcones containing an imidazo[1,2-a]pyridine nucleus also reported good antimicrobial activity for the tested compounds. researchgate.net

Biochemical Assays for Enzyme Inhibition

Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various enzymes, which is a common mechanism for their therapeutic effects. The anticancer effects of these compounds have been attributed to their inhibitory effects on several molecular mechanisms, including PI3K/Akt, CENP-E, IGF-1R, CDKs, and c-Met. researchgate.net

One study reported on a series of imidazo[1,2-a]pyridine derivatives designed as PI3Kα inhibitors. A particular compound from this series, which included a bioisosteric 1,2,4-oxadiazole (B8745197) group, demonstrated potent PI3Kα inhibition with an IC50 of 2 nM. nih.gov

Molecular Interaction Studies

To further understand the mechanisms of action of imidazo[1,2-a]pyridine derivatives, molecular interaction studies, such as DNA binding and tubulin polymerization assays, have been conducted.

DNA Binding Assays: The interaction of imidazo[1,2-a]pyridine-based gold(III) metal complexes with DNA has been studied, with results suggesting an intercalation mode of binding between the compounds and the stacks of DNA base pairs. nih.govbohrium.com Viscosity measurements supported this intercalation model. nih.gov In another study, new steroidal imidazo[1,2-a]pyridines were found to bind to DNA primarily through electrostatic and hydrophobic interactions. nih.gov Molecular docking studies suggested that these compounds bind to the minor groove of DNA. nih.gov

Tubulin Polymerization Assays: A series of novel fused imidazopyridine and -pyrazine compounds were evaluated for their ability to inhibit tubulin polymerization. Several of these compounds were found to inhibit tubulin polymerization effectively, comparable to the known inhibitor colchicine (B1669291). nih.gov This suggests that the anticancer activity of some imidazo[1,2-a]pyridine derivatives may be mediated through the disruption of microtubule dynamics. researchgate.net

Assessment in Relevant Biological Models

While most of the research on imidazo[1,2-a]pyridine derivatives is at the in vitro stage, some studies have progressed to in vivo models to assess their therapeutic potential.

Gastric Fistula Rat Model: A study investigating 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents utilized the gastric fistula rat model. While none of the tested compounds showed significant antisecretory activity in this model, several demonstrated good cytoprotective properties in both ethanol- and HCl-induced ulcer models. nih.gov One compound, 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine, showed cytoprotective activity comparable to the reference compound SCH-28080. nih.gov This indicates the potential of this class of compounds in the treatment of gastric ulcers, not by inhibiting acid secretion, but by protecting the gastric mucosa. The imidazo[1,2-a]pyridine scaffold is also a core component of Soraprazan, a compound that has been in clinical trials as an antiulcer agent. researchgate.net

Strategic Considerations in Imidazo 1,2 a Pyridine Drug Discovery Research

Scaffold Optimization and Derivatization Strategies

The molecular architecture of 6-Bromo-8-ethoxyimidazo[1,2-a]pyridine offers multiple avenues for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The imidazo[1,2-a]pyridine (B132010) core itself is a key pharmacophore, but the substituents at the C6 (bromo) and C8 (ethoxy) positions are critical starting points for derivatization.

Key derivatization points on the imidazo[1,2-a]pyridine scaffold include:

C2 and C3 Positions: The imidazole (B134444) portion of the scaffold is frequently targeted for modification. Functionalization at the C3 position, in particular, has been extensively explored to introduce a variety of substituents. mdpi.comresearchgate.net

C6 Position: The bromine atom serves as a versatile chemical handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or amino groups to explore structure-activity relationships (SAR). researchgate.net

C8 Position: The ethoxy group can be modified, for instance, by demethylation to a hydroxyl group, which can then serve as an attachment point for other functionalities through ether or ester linkages, potentially influencing solubility and target engagement.

A systematic structural optimization was performed on a series of STAT3 inhibitors with an imidazo[1,2-a]pyridine scaffold to improve metabolic stability, leading to a potent inhibitor for gastric cancer. nih.gov The goal of these strategies is to iteratively refine the molecule's properties, balancing target affinity with drug-like characteristics.

Position on ScaffoldPotential Modification StrategyObjectiveRelevant Research Context
C2Introduction of alkyl, aryl, or heterocyclic groupsEnhance target binding, modulate lipophilicityC2 functionalization is challenging but medicinally relevant. researchgate.net
C3Alkylation, arylation, formylation, amidationExplore SAR, improve potency and selectivityCommon site for derivatization. mdpi.commdpi.com
C6 (Bromo group)Suzuki, Sonogashira, or Buchwald-Hartwig cross-couplingIntroduce diverse functional groups, modulate electronicsAmination at C6 has been explored for imidazo[1,2-b]pyridazines. researchgate.net
C8 (Ethoxy group)O-dealkylation followed by etherification or esterificationImprove solubility, introduce hydrogen-bonding motifsModification of substituents around the core is a standard optimization tactic.

Design of Compound Libraries for High-Throughput Screening

To efficiently explore the chemical space around the this compound scaffold, combinatorial libraries are designed for high-throughput screening (HTS). HTS allows for the rapid assessment of thousands of compounds against a biological target. The design of these libraries is critical and is often guided by initial SAR data and computational modeling.

The process typically involves:

Core Scaffold Selection: Starting with the this compound core.

Identification of Diversification Points: As identified in scaffold optimization (e.g., C2, C3, and the C6-bromo position).

Choice of Building Blocks: Selecting a diverse set of chemical moieties (e.g., various boronic acids for Suzuki coupling at C6, different aldehydes for C3 functionalization) to introduce a wide range of steric, electronic, and physicochemical properties.

For instance, a library could be generated by reacting the C6-bromo core with hundreds of different boronic acids while simultaneously varying the substituent at the C3 position. Virtual screening of large compound collections can also be employed to prioritize which derivatives to synthesize, enriching the library with compounds more likely to be active. researchgate.net This approach rapidly expands the SAR and can lead to the identification of initial hits with improved potency or selectivity. researchgate.net

Scaffold PositionR-Group Variation (Example Building Blocks)Chemical Diversity Introduced
C6Aryl/heteroaryl boronic acidsSteric bulk, electronics (electron-donating/withdrawing groups), H-bond donors/acceptors
C3Aldehydes, amines, isocyanides (for multicomponent reactions)Size, shape, polarity, charge
C2Nitroalkenes, α-halo ketonesIntroduction of polar and nonpolar functionalities

Early-Stage ADME (Absorption, Distribution, Metabolism, Excretion) Evaluation

To minimize the risk of late-stage drug development failure, it is crucial to evaluate the ADME properties of compounds like this compound early in the discovery process. Poor metabolic stability or permeability can render an otherwise potent compound ineffective. acs.org

Metabolic Stability Assessment

Metabolic stability refers to a compound's susceptibility to breakdown by metabolic enzymes, primarily in the liver. researchgate.net It is a key determinant of a drug's half-life and oral bioavailability. Standard in vitro assays are used to predict in vivo clearance. youtube.com

Liver Microsomal Stability Assay: This is a common initial screen where the compound is incubated with liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s. wuxiapptec.com The rate of disappearance of the parent compound over time is measured to calculate parameters like intrinsic clearance (Clint) and half-life (t½). youtube.com Replacing electron-rich aromatic systems with electron-poor heterocycles is one strategy to improve metabolic stability. nih.gov

AssaySystemKey Parameters MeasuredInterpretation
Microsomal StabilityHuman or Rat Liver Microsomes (HLM/RLM)Half-life (t½, min), Intrinsic Clearance (Clint, µL/min/mg protein)Low Clint and long t½ suggest higher metabolic stability.
Hepatocyte StabilityCryopreserved Human HepatocytesHalf-life (t½, min), Intrinsic Clearance (Clint, µL/min/10^6 cells)Accounts for both Phase I and Phase II metabolism; often more predictive of in vivo clearance.

Permeability Profiling

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. This requires the compound to permeate across the intestinal epithelium.

Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a barrier mimicking the intestinal epithelium. nih.gov The rate at which a compound travels from the apical (intestinal) side to the basolateral (blood) side is measured to determine its apparent permeability coefficient (Papp). nih.govresearchgate.net High Papp values are generally predictive of good human intestinal absorption. researchgate.net Studies on other 6-substituted imidazo[1,2-a]pyridines have utilized Caco-2 cells to assess their biological activity. nih.govresearchgate.net

Cytochrome P450 Inhibition Studies

Cytochrome P450 (CYP) enzymes are a superfamily of proteins responsible for the metabolism of the majority of drugs. Inhibition of these enzymes by a new drug candidate can lead to harmful drug-drug interactions (DDIs). Therefore, screening for CYP inhibition is a critical early safety assessment. The pyridine-containing scaffold in this compound makes this assessment particularly important, as the nitrogen atom can potentially coordinate with the heme iron in the active site of CYP enzymes, leading to inhibition. osti.govnih.gov

Compounds are typically screened against a panel of the most important drug-metabolizing CYP isoforms:

CYP3A4

CYP2D6

CYP2C9

CYP2C19

CYP1A2

The results are reported as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. High IC50 values (typically >10 µM) are desirable, indicating a lower risk of clinically relevant DDIs. Optimization efforts for some pyridine (B92270) derivatives have focused on improving selectivity and reducing CYP inhibition. acs.org

CYP450 IsoformTypical Substrate ProbeIC50 (µM) for this compoundRisk Assessment
CYP3A4MidazolamData not availableIC50 &lt;1 µM indicates high risk of DDI.
CYP2D6DextromethorphanData not availableIC50 &lt;1 µM indicates high risk of DDI.
CYP2C9DiclofenacData not availableIC50 &lt;5 µM indicates potential risk of DDI.
CYP2C19S-MephenytoinData not availableIC50 &lt;5 µM indicates potential risk of DDI.
CYP1A2PhenacetinData not availableIC50 &lt;10 µM indicates potential risk of DDI.

Integration of In Silico and Experimental Approaches

Modern drug discovery relies heavily on the synergy between computational (in silico) and laboratory (in vitro) methods. For the imidazo[1,2-a]pyridine scaffold, this integration is crucial for rational drug design and efficient optimization. nih.gov

In Silico Modeling: Computational tools are used to predict how derivatives will behave. Molecular docking can simulate the binding of a compound to its target protein, helping to explain SAR and guide the design of more potent molecules. nih.govrsc.org Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate chemical structures with biological activities. Furthermore, in silico ADME-Tox prediction provides early warnings about potential liabilities like poor permeability, metabolic instability, or toxicity, allowing chemists to prioritize which compounds to synthesize. mdpi.comsemanticscholar.orgbenthamdirect.com

Experimental Validation: The predictions from computational models are then tested through chemical synthesis and in vitro assays. For example, a compound predicted by docking to have a strong binding affinity is synthesized and then tested in a biochemical assay. The experimental results are then fed back into the computational models to refine them, creating an iterative design-synthesize-test-analyze cycle that accelerates the journey from a starting compound to a clinical candidate. nih.gov

This integrated approach ensures that resources are focused on compounds with the highest probability of success, making the drug discovery process more efficient and cost-effective.

Future Research Directions in Imidazo 1,2 a Pyridine Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives is a dynamic area of research, with a continuous drive towards more efficient, sustainable, and versatile methods. bio-conferences.org While classical methods often involve the condensation of 2-aminopyridines with α-halogenocarbonyl compounds, future research is focused on overcoming the limitations of these traditional approaches. acs.org

Key future directions in synthesis include:

Catalyst-Free and Solvent-Free Reactions: Groundbreaking methods that proceed without a catalyst or solvent, such as the reaction between α-bromo/chloroketones and 2-aminopyridines at moderate temperatures, are being explored to reduce environmental impact and simplify reaction setups. bio-conferences.orgresearchgate.net

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are highly valued for their efficiency and ability to generate diverse molecular structures rapidly. researchgate.netrsc.org Future work will likely focus on expanding the scope of MCRs to create novel derivatives.

Eco-Friendly Techniques: The use of greener technologies is a significant trend. This includes employing catalysts like neutral alumina (B75360) at room temperature or using microwave irradiation to accelerate reactions, as demonstrated in the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine. researchgate.net Ultrasound-assisted synthesis in water is another promising green chemistry approach. organic-chemistry.org

Photocatalysis and Electrochemistry: Visible light-induced reactions and electrochemical strategies are emerging as powerful tools for the functionalization of the imidazo[1,2-a]pyridine core. organic-chemistry.orgmdpi.com These methods offer mild and energy-efficient alternatives to traditional heating and transition metal catalysts. organic-chemistry.org

Table 1: Emerging Synthetic Methodologies for Imidazo[1,2-a]pyridines
MethodologyDescriptionKey AdvantagesReference
Catalyst/Solvent-Free ReactionReaction of 2-aminopyridines with α-haloketones at 60°C.Environmentally friendly, simplified purification. bio-conferences.orgresearchgate.net
Three-Component CouplingCopper-catalyzed reaction of 2-aminopyridine (B139424), aldehyde, and terminal alkyne.High efficiency, broad scope for derivatives. bio-conferences.org
Microwave IrradiationUsed for rapid preparation of derivatives like 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine.Reduced reaction times, high efficiency. researchgate.net
Visible Light PhotocatalysisAllows for direct functionalization of the imidazo[1,2-a]pyridine scaffold.Mild reaction conditions, high functional group tolerance. mdpi.com
Electrochemical SynthesisProvides an alternative route for accessing functionalized derivatives without external heating.Energy-efficient, mild conditions. organic-chemistry.org

Exploration of New Biological Targets and Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antituberculosis, anti-inflammatory, and antiviral properties. nih.govresearchgate.net Future research will focus on identifying novel biological targets and elucidating the precise mechanisms through which these compounds exert their therapeutic effects.

Promising areas for exploration include:

Antituberculosis Research: Following the success of compounds targeting the cytochrome bcc subunit (QcrB), there is significant interest in identifying other key targets within Mycobacterium tuberculosis. rsc.org The development of imidazo[1,2-a]pyridine-3-carboxamides as potent agents against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis highlights the potential of this scaffold. rsc.orgnih.gov

Oncology: While some derivatives are known to inhibit tubulin polymerization or act as PI3K/mTOR dual inhibitors, the full range of their anticancer mechanisms is yet to be uncovered. nih.govfigshare.comacs.org Future studies will likely investigate their effects on other key signaling pathways implicated in cancer, such as the STAT3/NF-κB pathway, and their potential as covalent inhibitors for challenging targets like KRAS G12C. rsc.orgnih.gov

Inflammation and Immunology: The ability of certain derivatives to suppress the expression of COX-2 and iNOS genes suggests a role in modulating inflammatory pathways. nih.gov Further investigation into their effects on cytokine production and immune cell function could lead to new treatments for inflammatory and autoimmune diseases.

Antiviral Applications: The potential of imidazo[1,2-a]pyrimidine (B1208166) derivatives against viruses like HIV and hepatitis C warrants further exploration. nih.gov Computational studies suggesting that these compounds could act as dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 entry open a timely and critical avenue for research. nih.gov

Rational Design of Next-Generation Imidazo[1,2-a]pyridine Derivatives

The rational design of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a cornerstone of modern drug discovery. For the imidazo[1,2-a]pyridine scaffold, this involves a systematic approach to modify its core structure.

Future strategies will emphasize:

Structure-Activity Relationship (SAR) Studies: Detailed SAR investigations are crucial for optimizing the therapeutic potential of these compounds. For example, studies on antitubercular agents have shown that larger, more lipophilic biaryl ethers attached to the carboxamide group can lead to nanomolar potency. nih.gov Similarly, in anticancer research, modifying the pharmacophore to target the colchicine (B1669291) site of tubulin has led to compounds with potent antiproliferative activity. documentsdelivered.com

Scaffold Hopping and Hybridization: This involves replacing the core scaffold with a structurally different but functionally similar group or combining it with other pharmacophores to create hybrid molecules. A novel series of imidazo[1,2-a]pyridine-oxadiazole hybrids has been developed as potential anticancer agents, demonstrating the success of this approach. nih.gov

Targeted Covalent Inhibitors: Designing derivatives that can form a covalent bond with their biological target offers a strategy for achieving high potency and prolonged duration of action. The development of imidazo[1,2-a]pyridine-based covalent inhibitors for KRAS G12C exemplifies this advanced design strategy. rsc.org

Improving Pharmacokinetics: A major focus will be on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure they have acceptable oral bioavailability and metabolic stability for clinical development. figshare.comacs.org

Advanced Computational Modeling for Optimized Drug Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of new drugs. These methods provide critical insights into drug-target interactions and help predict the properties of novel compounds before their synthesis, saving significant time and resources.

Future applications in imidazo[1,2-a]pyridine research will include:

Molecular Docking: This technique is widely used to predict the binding mode and affinity of a ligand to its receptor. It has been instrumental in understanding how imidazo[1,2-a]pyridine derivatives bind to targets like the α/β-tubulin receptor and oxidoreductase, a key enzyme in breast cancer. nih.govresearchgate.net

Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) is used to calculate electronic properties, such as Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), which help in understanding the reactivity and interaction patterns of the synthesized compounds. nih.gov

In Silico ADMET Prediction: Computational models are increasingly used to predict the ADMET profiles and drug-likeness of novel derivatives. nih.govresearchgate.net This allows for the early-stage filtering of compounds that are likely to fail in later stages of development due to poor pharmacokinetic properties.

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for biological activity, pharmacophore models can be used to screen large virtual libraries of compounds to identify new potential hits based on the imidazo[1,2-a]pyridine scaffold.

Table 2: Biological Activities and Targets of Imidazo[1,2-a]pyridine Derivatives
Therapeutic AreaBiological Target/MechanismExample ApplicationReference
AntituberculosisInhibition of QcrB (cytochrome bcc subunit)Activity against MDR and XDR Mtb strains. rsc.orgnih.gov
AnticancerPI3K/mTOR dual inhibitionInhibition of tumor growth in xenograft models. figshare.comacs.org
AnticancerTubulin polymerization inhibitionPotent cytotoxicity against various cancer cell lines. nih.govdocumentsdelivered.com
Anti-inflammatoryModulation of STAT3/NF-κB/iNOS/COX-2 pathwaySuppression of inflammatory gene expression. nih.gov
AntiviralPotential inhibition of hACE2 and SARS-CoV-2 spike proteinBlocking viral entry into human cells. nih.gov

Q & A

Q. Basic

  • NMR : 1^1H/13^{13}C NMR confirms regiochemistry; deshielded aromatic protons near bromine (e.g., C-6) show distinct splitting patterns.
  • X-ray crystallography : Resolves positional ambiguity of bromine/ethoxy groups and hydrogen-bonding networks (e.g., N–H⋯N interactions in analogs) .
  • HRMS : Validates molecular weight and isotopic patterns (distinct 79^{79}Br/81^{81}Br peaks).
  • IR : Identifies functional groups (e.g., C-Br stretching at ~550 cm1^{-1}) .

How can researchers address challenges in regioselectivity during halogenation of the imidazo[1,2-a]pyridine core?

Advanced
Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps. For example, bromination favors electron-rich positions (C-6 over C-8). Directed ortho-metalation using directing groups (e.g., methyl at C-2) can enhance selectivity. Alternative strategies include protecting group strategies (e.g., temporary silyl groups) or sequential halogenation (e.g., bromine followed by fluorine) .

What strategies resolve contradictions in biological activity data between 6-bromo and 6-chloro derivatives?

Advanced
Contradictions often arise from differences in steric bulk (Br vs. Cl) or electronic effects (Br is more electron-withdrawing). To reconcile

  • Perform competitive binding assays (e.g., SPR or ITC) to quantify target affinity.
  • Use molecular docking to compare binding modes (e.g., Br may occupy hydrophobic pockets better).
  • Conduct SAR studies with isosteric replacements (e.g., CF3_3) to isolate electronic vs. steric contributions .

How does introducing electron-withdrawing groups (e.g., carboxylic acid) at position 8 affect reactivity in cross-coupling reactions?

Advanced
Carboxylic acid at C-8 deactivates the ring via electron withdrawal, reducing coupling efficiency. Mitigation strategies:

  • Protect the acid (e.g., as methyl ester) during coupling.
  • Use stronger bases (e.g., Cs2_2CO3_3) to enhance nucleophilicity.
  • Employ highly active catalysts (e.g., Pd-XPhos) to overcome electronic deactivation. Post-coupling hydrolysis restores the acid .

What are key considerations in designing experiments to assess antimicrobial activity?

Q. Basic

  • Strain selection : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.
  • Dose-response assays : Test concentrations from 1–100 µM; use MIC/MBC endpoints.
  • Cytotoxicity controls : Compare activity against mammalian cells (e.g., HEK293) to assess selectivity.
  • Mechanistic studies : Combine with efflux pump inhibitors (e.g., CCCP) to evaluate resistance .

What computational methods predict binding modes of brominated imidazo[1,2-a]pyridines with targets like CDK2?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Validated against crystallographic data (e.g., PDB 2R3F for CDK2).
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
  • Free-energy calculations (MM/PBSA) : Quantify contributions of bromine to binding affinity .

How do crystal packing interactions influence solid-state stability?

Advanced
N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.4 Å interplanar distance) enhance stability. Bromine’s polarizability strengthens van der Waals interactions. Polymorph screening (e.g., solvent-drop grinding) identifies stable forms. Hygroscopicity is minimized by bulky substituents (e.g., ethoxy) that disrupt water adsorption .

What purification techniques isolate this compound?

Q. Basic

  • Column chromatography : Silica gel with hexane/EtOAc (3:1) for baseline separation.
  • Recrystallization : Use ethanol/water mixtures (70:30) for high-purity crystals.
  • HPLC : Reverse-phase C18 columns (MeCN/H2_2O + 0.1% TFA) for analytical purity >98% .

How does bromine position (C-6 vs. C-8) impact electronic properties and synthetic utility?

Advanced
C-6 bromine increases electron density at C-8, facilitating nucleophilic substitution (e.g., ethoxy introduction). Conversely, C-8 bromine deactivates the ring, requiring harsher conditions for functionalization. Electrochemical studies (cyclic voltammetry) show C-6 Br lowers LUMO energy (-1.8 eV vs. -1.5 eV for C-8 Br), enhancing reactivity in radical reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.